Alpinone 3-acetate: A Technical Guide to its Physicochemical Properties and Analysis
Alpinone 3-acetate: A Technical Guide to its Physicochemical Properties and Analysis
Introduction
Alpinone 3-acetate (CAS 139906-49-3) is a flavonoid derived from the seeds of Alpinia japonica, a plant with a history in traditional medicine.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of Alpinone 3-acetate, alongside detailed methodologies for its isolation, synthesis, and characterization. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this natural compound, particularly its notable anti-inflammatory properties. Studies have shown that Alpinone 3-acetate can significantly inhibit inflammation in preclinical models, with a bioactivity profile that shares similarities with hydrocortisone.[1]
Physicochemical Properties
| Property | Value (Inferred for Alpinone 3-acetate) | Value (Alpinone) | Source |
| CAS Number | 139906-49-3 | 480-13-7 | N/A |
| Molecular Formula | C18H16O6 | C16H14O5 | [3][4] |
| Molecular Weight | 328.32 g/mol | 286.28 g/mol | [3][4] |
| Appearance | Likely a crystalline solid | Crystalline solid | [5] |
| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF; sparingly soluble in aqueous solutions. | Soluble in organic solvents. | [5] |
| Melting Point | Not determined | Not determined | |
| Boiling Point | Not determined | Not determined |
Methodology
Isolation of Alpinone 3-acetate from Alpinia japonica Seeds
The isolation of Alpinone 3-acetate follows standard natural product extraction and chromatography protocols. The causality behind this multi-step process is to systematically remove unwanted compounds and enrich the desired flavonoid.
Step-by-Step Protocol:
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Extraction:
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Air-dry and powder the seeds of Alpinia japonica.
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Macerate the powdered seeds in methanol at room temperature for 72 hours. This allows for the extraction of a broad range of secondary metabolites.
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Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.
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Solvent Partitioning:
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Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This separates compounds based on their polarity. Alpinone 3-acetate, being moderately polar, is expected to be enriched in the ethyl acetate fraction.
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Chromatographic Purification:
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Subject the ethyl acetate fraction to column chromatography over silica gel.
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Elute the column with a gradient of n-hexane and ethyl acetate. The increasing polarity of the mobile phase will separate the compounds based on their affinity for the silica gel.
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Monitor the collected fractions by thin-layer chromatography (TLC).
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Combine fractions containing the compound of interest and further purify using preparative high-performance liquid chromatography (HPLC) to yield pure Alpinone 3-acetate.
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Caption: Isolation workflow for Alpinone 3-acetate.
Synthesis of Alpinone 3-acetate
A representative method for the synthesis of Alpinone 3-acetate would involve the acetylation of Alpinone. This reaction introduces an acetyl group to one of the hydroxyl groups of the Alpinone backbone.
Step-by-Step Protocol:
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Dissolution: Dissolve Alpinone in a suitable solvent such as pyridine or a mixture of acetic anhydride and a catalyst like sodium acetate.
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Acetylation: Add acetic anhydride to the solution. The reaction is typically carried out at room temperature or with gentle heating.
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Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
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Work-up: Quench the reaction by adding ice-cold water. Extract the product with a suitable organic solvent like ethyl acetate.
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Purification: Wash the organic layer with a dilute acid (to remove pyridine), followed by a saturated sodium bicarbonate solution (to remove excess acetic anhydride), and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Final Purification: Purify the crude product by column chromatography on silica gel to obtain pure Alpinone 3-acetate.
Caption: Synthetic workflow for Alpinone 3-acetate.
Analytical Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected to show characteristic signals for the flavonoid backbone, including aromatic protons and protons of the dihydropyranone ring. A sharp singlet around δ 2.0-2.3 ppm would be indicative of the acetyl protons.
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¹³C NMR: The spectrum would display signals for the carbonyl carbons of the flavanone and the acetate group (around δ 170 ppm), as well as signals for the aromatic and aliphatic carbons.
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Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for a hydroxyl group (if any remain), a carbonyl group (C=O) of the flavanone ring and the ester, and C-O stretching vibrations.
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Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques would be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of Alpinone 3-acetate (328.32).
Biological Activity
Alpinone 3-acetate has demonstrated significant anti-inflammatory effects.[1] In a study using a mouse model of ear edema, it markedly inhibited inflammation induced by 12-O-tetradecanoyiphorbol 13-acetate.[1] Furthermore, translatome analyses have revealed that Alpinone 3-acetate and hydrocortisone regulate a substantial number of the same genes, suggesting similar medicinal potential.[1] These findings highlight Alpinone 3-acetate as a promising candidate for further investigation in the development of novel anti-inflammatory agents.
References
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Anti-inflammatory effects of alpinone 3-acetate from Alpinia japonica seeds. PubMed. [Link]
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Hypolipidemic Effects of Alpinia japonica Extracts: Modulation of PPAR Signaling, Gut Microbiota, and Intestinal Barrier Function in Hyperlipidemic Rats. MDPI. [Link]
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Alpinone | C16H14O5 | CID 5317747. PubChem. [Link]
Sources
- 1. Anti-inflammatory effects of alpinone 3-acetate from Alpinia japonica seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypolipidemic Effects of Alpinia japonica Extracts: Modulation of PPAR Signaling, Gut Microbiota, and Intestinal Barrier Function in Hyperlipidemic Rats [mdpi.com]
- 3. medkoo.com [medkoo.com]
- 4. Alpinone | C16H14O5 | CID 5317747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
